

Post-Translational Modifications of ACO1/IRP1: A Technical Guide for Researchers

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Executive Summary: Cytosolic Aconitase (**ACO1**), also known as Iron Regulatory Protein 1 (IRP1), is a critical bifunctional protein that plays a central role in maintaining cellular homeostasis. It functions either as an enzyme in the citric acid cycle or as a post-transcriptional regulator of iron metabolism. This switch in function is governed by the assembly and disassembly of a [4Fe-4S] iron-sulfur cluster, a process that is intricately controlled by a variety of post-translational modifications (PTMs). This technical guide provides an in-depth overview of the known PTMs of **ACO1**/IRP1, including redox-dependent modifications, phosphorylation, and the emerging roles of other modifications. It details the signaling pathways that regulate these PTMs and offers comprehensive experimental protocols for their study, aimed at researchers, scientists, and drug development professionals.

Introduction to ACO1/IRP1: The Cellular Iron Switch

ACO1/IRP1 is a unique protein that exists in two functional forms. In iron-replete cells, it assembles a cubane [4Fe-4S] cluster and functions as a cytosolic aconitase, catalyzing the conversion of citrate to isocitrate.[1] When cellular iron levels are low, the cluster is disassembled, and the protein undergoes a conformational change to become IRP1.[1][2] As IRP1, it binds to specific stem-loop structures in messenger RNAs (mRNAs) called iron-responsive elements (IREs).[2]

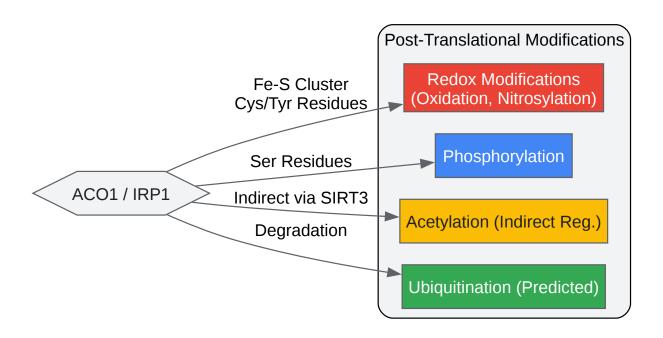
- Binding to 5' UTR IREs (e.g., ferritin mRNA) blocks translation, reducing iron storage.[2]
- Binding to 3' UTR IREs (e.g., transferrin receptor mRNA) stabilizes the transcript, increasing iron uptake.[2]



This dual functionality positions **ACO1**/IRP1 as a key sensor and regulator of the cytosolic "free-iron pool." The transition between these two states is not only dependent on iron availability but is also dynamically regulated by a complex network of post-translational modifications.

Overview of ACO1 Post-Translational Modifications

The functional state of **ACO1** is determined by a range of PTMs that respond to diverse cellular signals, including oxidative stress, nitric oxide, and phosphorylation cascades. These modifications primarily target the iron-sulfur cluster or specific amino acid residues, altering the protein's conformation and, consequently, its enzymatic or RNA-binding activity.



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Figure 1: Key post-translational modifications regulating **ACO1**/IRP1 function.

Detailed Analysis of ACO1 PTMs Redox-Dependent Modifications

Redox signaling is the primary mechanism for modulating **ACO1** function. Reactive oxygen species (ROS) and reactive nitrogen species (RNS) can directly modify the [4Fe-4S] cluster or



specific residues, triggering the switch to the IRP1 state.[3][4] This positions **ACO1** as a sensor for oxidative stress, linking iron metabolism directly to the cell's redox state.

Modification Type	Target	Inducing Signal	Consequence
Cluster Oxidation	[4Fe-4S] Cluster	Oxidative Stress (ROS), O ₂	Disassembly of the cluster, loss of aconitase activity, gain of IRE-binding activity. [3][4]
S-Nitrosylation	Cysteine Residues	Nitric Oxide (NO)	Cluster disassembly and conversion to IRP1, inhibiting ferritin translation.[4]
Tyrosine Nitration	Tyrosine Residues	Peroxynitrite (ONOO ⁻)	Inactivation of aconitase activity.

This switch is a critical component of pathological processes like ferroptosis, where ROS-induced IRP1 activation creates a positive feedback loop by increasing cellular iron, leading to more ROS production and eventual cell death.[3]

Phosphorylation

Phosphorylation adds another layer of regulation, fine-tuning the stability and activity of **ACO1**/IRP1. Protein Kinase C (PKC) has been identified as a key kinase that phosphorylates IRP1, particularly in response to stimuli like phorbol esters (PMA).[5] This modification can occur independently of the iron-sulfur cluster status but significantly impacts its stability.



Phosphorylation Site	Kinase	Functional Consequence
Serine 138 (Ser138)	Protein Kinase C (PKC)	A phosphomimetic S138E mutation renders IRP1 sensitive to iron-dependent degradation.[6] It also enhances the sensitivity of the [4Fe-4S] cluster to disassembly by nitric oxide and iron chelators by over 100-fold. [7]
Serine 711 (Ser711)	Protein Kinase C (PKC)	Identified as a phosphorylation site in PMA-treated cells. An S711E mutation results in negligible IRE-binding and aconitase activities, suggesting a critical role in maintaining protein competence.[5]

Phosphorylation at Ser138 appears to destabilize the holo-aconitase form, sensitizing the protein to degradation and enhancing the switch to the apo-IRP1 form under conditions of nitrosative or oxidative stress.[7][8]

Acetylation and Deacetylation

Direct acetylation of **ACO1**/IRP1 has not been definitively characterized. However, its activity is indirectly regulated by the NAD+-dependent deacetylase SIRT3. SIRT3 is a primary mitochondrial deacetylase, but it also influences cytosolic processes. Overexpression of SIRT3 impairs the ability of IRP1 to bind to IREs, which in turn downregulates the transferrin receptor (TfR1) and suppresses iron uptake and cell growth.[9] This effect appears to be mediated by SIRT3's ability to reduce cellular ROS levels, which would stabilize the [4Fe-4S] cluster and favor the aconitase form of **ACO1** over the IRP1 form.[10]



Regulator	Туре	Mechanism	Consequence on ACO1/IRP1
SIRT3	Deacetylase	Reduces cellular ROS	Stabilizes [4Fe-4S] cluster, decreases IRE-binding activity of IRP1.[9][10]

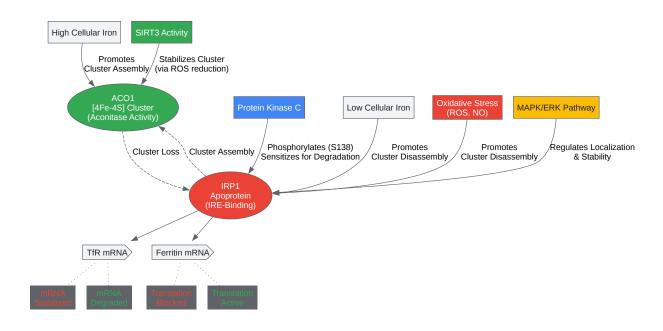
Ubiquitination and SUMOylation

Direct evidence for ubiquitination or SUMOylation of **ACO1**/IRP1 is limited, but several findings suggest these pathways are relevant. The observation that the phosphomimetic IRP1S138E mutant undergoes iron-dependent degradation strongly implies regulation by the ubiquitin-proteasome system.[5][6] While the specific E3 ubiquitin ligase responsible for **ACO1**/IRP1 degradation has not been identified, the E3 ligase MIB1 has been shown to promote the degradation of NRF2, a key transcription factor in the oxidative stress response that is functionally linked to iron metabolism and ferroptosis.[11][12] Further research is needed to determine if **ACO1** is a direct substrate for an E3 ligase. Similarly, no direct SUMOylation of **ACO1** has been reported to date.

Signaling Pathways Regulating ACO1 Function

The function of **ACO1** is regulated by the integration of multiple signaling pathways, including cellular iron levels, oxidative stress, and kinase cascades like the MAPK/ERK pathway. The ERK pathway has been shown to associate with and regulate the localization and levels of IRP1 in the cell membrane of vascular endothelial cells.[13] Inhibition of the ERK pathway enhanced membrane IRP1 levels, suggesting a role in protein trafficking or stability.[13] Furthermore, in a model of bacterial orchitis, the absence of IRP1 led to impaired ERK signaling and a reduced immune response, highlighting a complex interplay between iron regulation and inflammatory signaling.[14]





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Figure 2: Integrated signaling pathways controlling the ACO1/IRP1 functional switch.

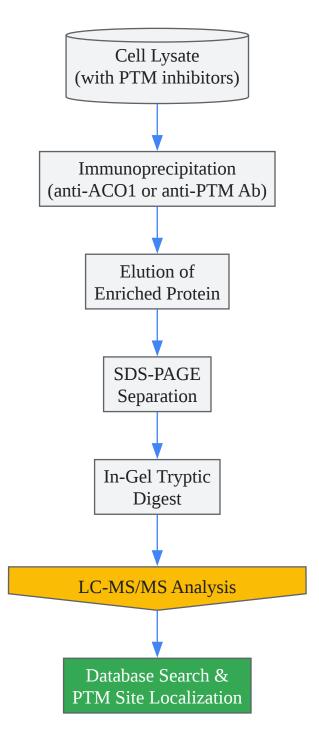
Experimental Protocols for Studying ACO1 PTMs

Investigating the PTMs of **ACO1** requires a combination of biochemical assays to assess function and proteomics to identify modification sites.

Workflow for PTM Identification



A standard workflow for identifying novel PTMs on **ACO1** involves immunoprecipitation (IP) to enrich the protein, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the specific modification and its location.



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Figure 3: Experimental workflow for the identification of **ACO1** PTMs.



Protocol: Aconitase Activity Assay

This protocol measures the enzymatic activity of **ACO1** by monitoring the formation of cisaconitate from isocitrate at 240 nm.[7]

Materials:

- Lysis Buffer: 25 mM HEPES (pH 8.0), 5 mM KCl, 0.5 mM MgCl₂, 1% NP-40, protease inhibitors.
- Assay Buffer: 100 mM Tris-HCl (pH 8.0).
- Substrate Solution: 20 mM DL-isocitrate in Assay Buffer.
- UV-transparent 96-well plate or cuvettes.
- Spectrophotometer capable of reading at 240 nm.

Procedure:

- Prepare Cytosolic Extract: Homogenize cells or tissues in ice-cold Lysis Buffer. Centrifuge at 15,000 x g for 15 min at 4°C to pellet mitochondria and debris. Collect the supernatant (cytosolic fraction).
- Determine Protein Concentration: Use a standard method (e.g., BCA assay) to determine the total protein concentration of the extract.[15]
- Set up Reaction: In a UV-transparent plate/cuvette, add 20-100 μg of cytosolic extract. Add Assay Buffer to a final volume of 180 μL .
- Initiate Reaction: Add 20 μL of Substrate Solution to start the reaction.
- Measure Absorbance: Immediately begin monitoring the increase in absorbance at 240 nm at 25°C for 5-10 minutes. The rate of absorbance increase is proportional to aconitase activity.
- Calculate Activity: Use the molar extinction coefficient of cis-aconitate ($\epsilon = 3.6 \text{ mM}^{-1} \text{ cm}^{-1}$) to calculate the rate of product formation. One unit of activity is defined as the amount of



enzyme that converts 1 µmol of substrate per minute.[7][16]

Protocol: RNA Electrophoretic Mobility Shift Assay (EMSA)

This protocol assesses the RNA-binding activity of IRP1 to a specific IRE probe.[17][18]

Materials:

- Cytosolic extract (prepared as above).
- IRE Probe: A short RNA oligonucleotide containing a high-affinity IRE sequence (e.g., from ferritin mRNA), labeled with ³²P or biotin.
- Binding Buffer (10X): 100 mM HEPES (pH 7.6), 30 mM KCl, 10 mM MgCl₂, 50% glycerol.
- RNase T1 and Heparin.
- Non-denaturing polyacrylamide gel (6%).

Procedure:

- Prepare Binding Reaction: In a microfuge tube, combine 10-20 μg of cytosolic extract with 1 μL of 10X Binding Buffer. To assess total IRP1 binding potential, a parallel sample can be treated with 2% 2-mercaptoethanol (2-ME) to disassemble any remaining [4Fe-4S] clusters.
 [6]
- Add Probe: Add the labeled IRE probe (~20,000-50,000 cpm for ³²P) to the reaction mixture.
- Incubate: Incubate at room temperature for 20-30 minutes to allow protein-RNA binding.
- RNase Treatment: Add RNase T1 (0.5-1 unit) and incubate for 10 minutes to digest unbound, single-stranded RNA.[17]
- Heparin Treatment: Add heparin (5 mg/mL final concentration) and incubate for another 10 minutes to dissociate non-specific protein-RNA interactions.[17]

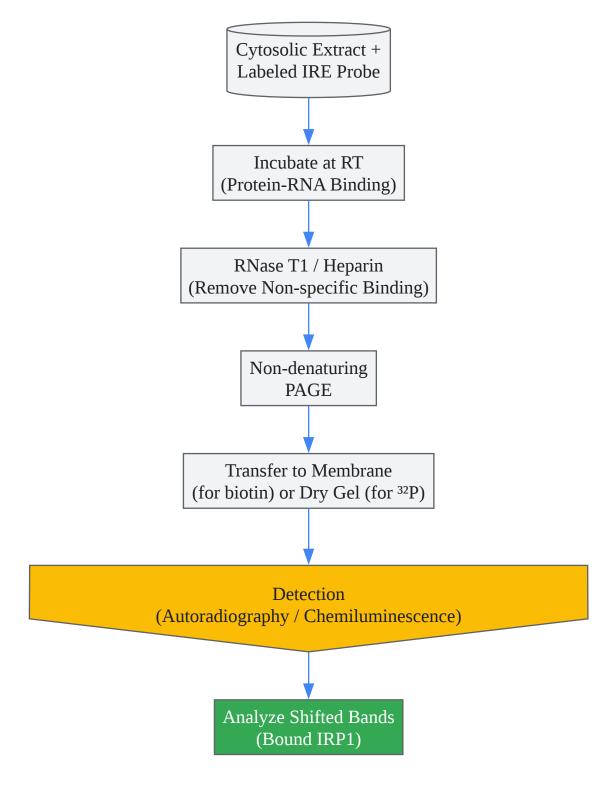






- Electrophoresis: Load samples onto a pre-run, non-denaturing 6% polyacrylamide gel. Run the gel at 150-200V in 0.5X TBE buffer at 4°C.
- Detection: Dry the gel and expose it to X-ray film (for ³²P) or perform a chemiluminescent reaction (for biotin) to visualize the RNA-protein complexes. A "shifted" band indicates IRP1 bound to the IRE probe.





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Figure 4: Experimental workflow for RNA EMSA to measure IRP1 activity.

Conclusion and Future Directions



The post-translational modification of **ACO1**/IRP1 is a sophisticated mechanism that allows cells to integrate signals from metabolic, redox, and inflammatory pathways to control iron homeostasis. The core regulatory event is the redox-sensitive switch mediated by the [4Fe-4S] cluster, which is further fine-tuned by phosphorylation at key serine residues. While the roles of these modifications are increasingly understood, significant questions remain.

The direct roles of acetylation and ubiquitination in regulating **ACO1**/IRP1 are major areas for future investigation. Identifying the specific lysine acetyltransferases, deacetylases, and E3 ubiquitin ligases that target **ACO1** would provide novel insights into its regulation and could uncover new therapeutic targets for diseases involving dysregulated iron metabolism, such as neurodegenerative disorders, ischemia-reperfusion injury, and cancer. The application of advanced quantitative proteomics will be essential to fully map the complex PTM landscape of this crucial bifunctional protein.

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